molecular formula C13H19NO4 B10859169 Levamfetamine succinate CAS No. 5634-40-2

Levamfetamine succinate

Cat. No.: B10859169
CAS No.: 5634-40-2
M. Wt: 253.29 g/mol
InChI Key: HVANWDSTOFDWRV-DDWIOCJRSA-N
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Description

Levamfetamine succinate, also known as (-)-α-Methylphenethylamine succinate, is a stimulant medication used in the treatment of certain medical conditions. It is the levorotatory stereoisomer of the racemic amphetamine molecule. This compound is known to increase wakefulness and concentration while decreasing appetite and fatigue .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levamfetamine succinate can be synthesized through the reaction of (-)-α-Methylphenethylamine with succinic acid. The reaction typically involves the formation of a salt between the amine and the acid. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Levamfetamine succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amine compounds, and substituted aromatic compounds. These products can have different pharmacological properties compared to the parent compound .

Scientific Research Applications

Levamfetamine succinate has several scientific research applications, including:

Mechanism of Action

Levamfetamine succinate acts as a releasing agent of the monoamine neurotransmitters norepinephrine and dopamine. It crosses the blood-brain barrier and functions as a selective norepinephrine releasing agent in the central nervous system. The compound binds to and activates trace amine-associated receptor 1 (TAAR1), leading to the release of norepinephrine and dopamine, which results in increased wakefulness and concentration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levamfetamine succinate is unique in its selective norepinephrine releasing properties and its relatively lower potency in releasing dopamine compared to dextroamphetamine. This makes it a valuable compound for specific therapeutic applications where a balanced stimulant effect is desired .

Properties

CAS No.

5634-40-2

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

butanedioic acid;(2R)-1-phenylpropan-2-amine

InChI

InChI=1S/C9H13N.C4H6O4/c1-8(10)7-9-5-3-2-4-6-9;5-3(6)1-2-4(7)8/h2-6,8H,7,10H2,1H3;1-2H2,(H,5,6)(H,7,8)/t8-;/m1./s1

InChI Key

HVANWDSTOFDWRV-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

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